Benzyl[(4-methoxyphenyl)methyl]amine
Overview
Description
Benzyl[(4-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C15H17NO. It is a derivative of aniline and is commonly used in the field of organic chemistry. The compound is characterized by a benzyl group attached to a methoxyphenyl group through a nitrogen atom. It is a colorless liquid with a pungent odor and has various applications in scientific research and industry .
Scientific Research Applications
Benzyl[(4-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its antimicrobial and anticoccidial activities, showing promise as a coccidiostat.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, agrochemicals, and dyestuffs.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl[(4-methoxyphenyl)methyl]amine can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Benzyl[(4-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and methoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Mechanism of Action
The mechanism of action of Benzyl[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways:
Inhibition of Melanin Production: The compound inhibits tyrosinase activity, a key enzyme in melanin synthesis, which is crucial for its potential use as a skin whitening agent.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to the death of microbial cells.
Comparison with Similar Compounds
4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the benzyl group attached to the nitrogen atom.
N-Benzyl-4-methoxybenzylamine: Similar structure but with different substitution patterns on the benzyl group.
Uniqueness: Benzyl[(4-methoxyphenyl)methyl]amine is unique due to its dual functional groups (benzyl and methoxybenzyl) attached to the nitrogen atom, which imparts distinct chemical and biological properties. This makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUBICZIDUTTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353355 | |
Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14429-02-8 | |
Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl[(4-methoxyphenyl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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